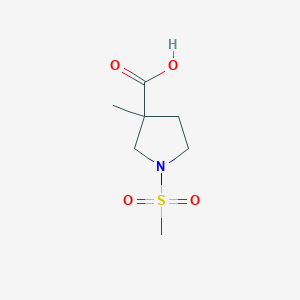
(2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as FMHM, and it has been shown to have promising properties for use in various fields of study. In
Wissenschaftliche Forschungsanwendungen
FMHM has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have promising properties for use in drug discovery and development, as well as for studying the mechanisms of action of various compounds.
Wirkmechanismus
The mechanism of action of FMHM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to have activity at the dopamine transporter, and it may also affect other neurotransmitter systems such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
FMHM has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for certain neurological disorders. It has also been shown to have analgesic effects, as well as potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
FMHM has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high purity level. It has also been shown to have promising properties for use in drug discovery and development. However, there are also limitations to its use in lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Additionally, it may have potential side effects that have not yet been identified.
Zukünftige Richtungen
There are several future directions for the study of FMHM. One potential area of research is the development of FMHM derivatives with improved properties for use in drug discovery and development. Another area of research is the study of the mechanism of action of FMHM and its potential applications in treating neurological disorders. Additionally, further studies are needed to identify any potential side effects of FMHM and to determine its safety for use in humans.
Conclusion:
In conclusion, FMHM is a promising compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have promising properties for use in drug discovery and development, as well as for studying the mechanisms of action of various compounds. While there are limitations to its use in lab experiments, there are also several future directions for research that may lead to new discoveries and applications for FMHM.
Synthesemethoden
The synthesis of FMHM involves the reaction of 2-fluoro-5-methylphenylmagnesium bromide with 3-chloro-1-hydroxyazetidin-2-one. This reaction results in the formation of FMHM with a yield of around 60%. The synthesis method has been optimized to produce high-quality FMHM with a purity of over 95%.
Eigenschaften
IUPAC Name |
(2-fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7-2-3-10(12)9(4-7)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFVVPAZFNYCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)


![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)

![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)


![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)

![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
